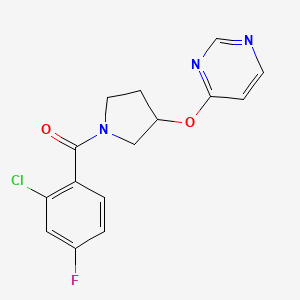

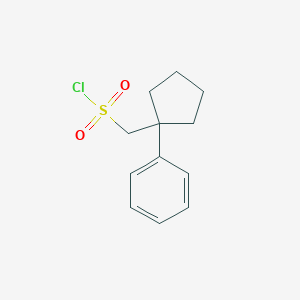

(2-Chloro-4-fluorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Chloro-4-fluorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is a compound that has attracted the attention of researchers due to its potential application in scientific research. The compound is a pyrrolidine-based derivative that has been synthesized using a specific method.

Applications De Recherche Scientifique

Antiviral Research

Indole derivatives have been reported to possess antiviral activities . The indole moiety within the compound could be explored for its potential to inhibit viral replication. For example, indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could be part of antiviral drug discovery programs, especially targeting RNA viruses.

Anti-inflammatory and Analgesic Applications

The indole structure is known to mimic the structure of peptides and bind to enzymes, which can lead to anti-inflammatory and analgesic effects . The compound could be investigated for its efficacy in reducing inflammation and pain, potentially contributing to the development of new medications for conditions like arthritis or chronic pain.

Anticancer Potential

Indole derivatives are significant in cancer research due to their ability to inhibit the growth of human prostate cancer cells and exhibit anticarcinogenic properties . The compound could be studied for its potential as a chemotherapeutic agent, possibly targeting specific cancer cell lines.

Neuroprotective Effects

Pyrrolidine is a versatile scaffold in drug discovery, often associated with compounds treating central nervous system diseases . The pyrrolidine ring in the compound could be of interest for the development of neuroprotective drugs, possibly aiding in the treatment of neurodegenerative diseases.

Enzyme Inhibition

Compounds containing pyrrolidine rings have been used to create enzyme inhibitors . This compound could be researched for its ability to inhibit specific enzymes, which might be beneficial in treating diseases where enzyme regulation is a therapeutic strategy.

Antimicrobial Activity

The indole nucleus has been found in synthetic drug molecules with antimicrobial properties . The compound could be tested against various bacterial strains to assess its effectiveness as an antimicrobial agent, which could lead to the development of new antibiotics.

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . The indole component of the compound could be synthesized into variants that act as plant growth regulators, aiding in agricultural research and development.

Enzymatic Production of Fluorocatechols

2-Chloro-4-fluorophenol, a related compound, has been used in the enzymatic production of fluorocatechols . The compound could be explored for its use in similar enzymatic reactions, which may have applications in the synthesis of complex organic molecules or in bioremediation processes.

Propriétés

IUPAC Name |

(2-chloro-4-fluorophenyl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFN3O2/c16-13-7-10(17)1-2-12(13)15(21)20-6-4-11(8-20)22-14-3-5-18-9-19-14/h1-3,5,7,9,11H,4,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRAYDABNIVCMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)C(=O)C3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-4-fluorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2874172.png)

![1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B2874173.png)

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2874176.png)

![2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]propanamide](/img/structure/B2874177.png)

![7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2874186.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2874189.png)

![7-(4-Ethylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2874192.png)

![2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2874193.png)